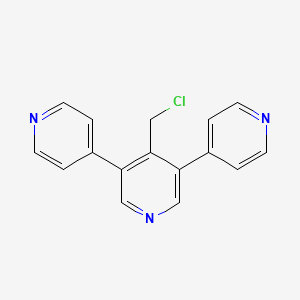
4-(chloromethyl)-3,5-dipyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(chloromethyl)-3,5-dipyridin-4-ylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 4-position and additional pyridine rings at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-3,5-dipyridin-4-ylpyridine can be achieved through several methods. One common approach involves the chloromethylation of a precursor compound. For example, the reaction of 4-methylpyridine with formaldehyde and hydrochloric acid under acidic conditions can introduce the chloromethyl group . The reaction typically requires a catalyst such as zinc chloride to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(chloromethyl)-3,5-dipyridin-4-ylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloromethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloromethyl group.
Oxidation: Products may include pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Products typically involve the removal of the chloromethyl group or the reduction of other functional groups.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-3,5-dipyridin-4-ylpyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe or ligand in studies involving enzyme activity, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-3,5-dipyridin-4-ylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The pyridine rings can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(bromomethyl)-3,5-dipyridin-4-ylpyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(hydroxymethyl)-3,5-dipyridin-4-ylpyridine: Contains a hydroxymethyl group, which can undergo different reactions compared to the chloromethyl group.
4-(methyl)-3,5-dipyridin-4-ylpyridine: Lacks the halogen substituent, resulting in different reactivity and applications.
Uniqueness
4-(chloromethyl)-3,5-dipyridin-4-ylpyridine is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization. This allows for the synthesis of a wide range of derivatives with diverse properties and applications. The compound’s ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C16H12ClN3 |
|---|---|
Molekulargewicht |
281.74 g/mol |
IUPAC-Name |
4-(chloromethyl)-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12ClN3/c17-9-14-15(12-1-5-18-6-2-12)10-20-11-16(14)13-3-7-19-8-4-13/h1-8,10-11H,9H2 |
InChI-Schlüssel |
DJRPUGASCVXGSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CN=CC(=C2CCl)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


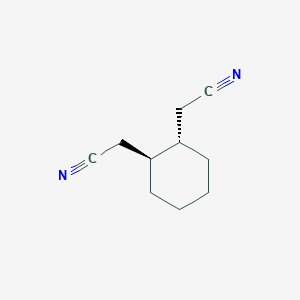
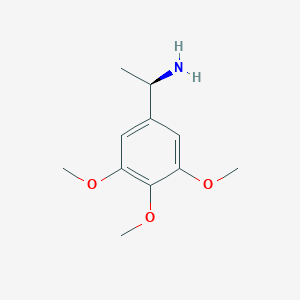
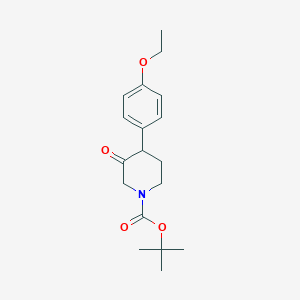
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
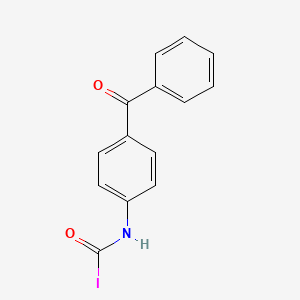
![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)
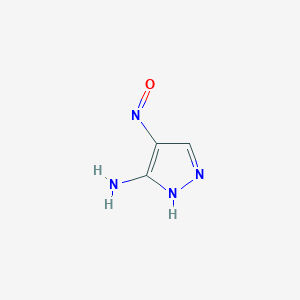
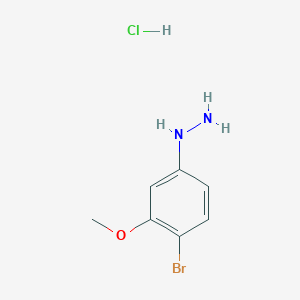
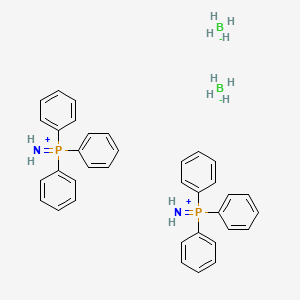
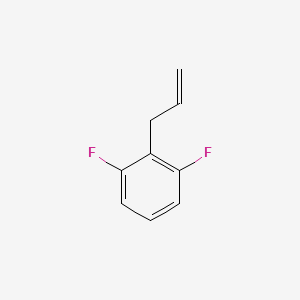
![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)

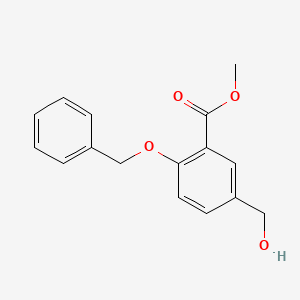
![Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13151376.png)
